Enantiomeric Purity by Optical Rotation
The (1R,2R) enantiomer of 1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride exhibits a specific optical rotation of [α]20/D = +71 to +75° (C=1, MeOH) . In contrast, the (1S,2S) enantiomer displays [α]22/D = -50.0° (C=1, H2O) . This sign inversion confirms enantiomeric identity and is critical for procurement when a specific stereochemical outcome in asymmetric catalysis is required.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = +71 to +75° (C=1, MeOH) |
| Comparator Or Baseline | (1S,2S)-enantiomer: [α]22/D = -50.0° (C=1, H2O) |
| Quantified Difference | Sign inversion (+71 to +75° vs. -50.0°); approx. 121-125° absolute difference in magnitude |
| Conditions | Target: C=1, MeOH, 20°C; Comparator: C=1, H2O, 22°C |
Why This Matters
Procurement of the incorrect enantiomer would invert the stereochemical outcome of any asymmetric catalytic reaction, leading to the undesired product enantiomer.
